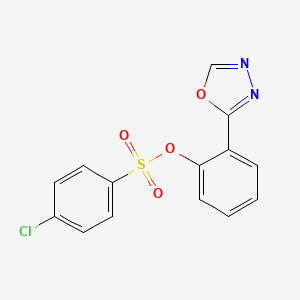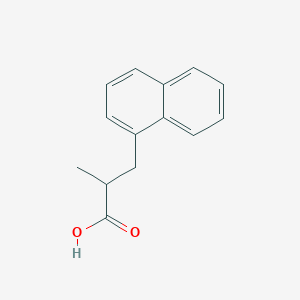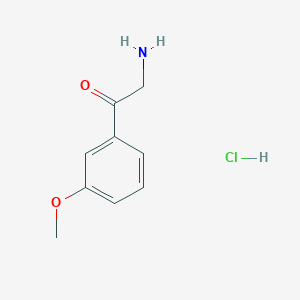
(3-Methylcyclobutyl)methanol
Overview
Description
(3-Methylcyclobutyl)methanol, also known as 3-MBC, is a cyclic alcohol with a wide range of applications in the scientific research field. It is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to biochemical and physiological studies.
Scientific Research Applications
(3-Methylcyclobutyl)methanol has been widely used in a variety of scientific research applications. It has been used as a model compound in the study of organic reactions, such as the synthesis of cyclic ethers and the study of catalytic reactions. It has also been used in the study of enzyme-catalyzed reactions, such as the synthesis of amino acids and peptides. Additionally, (3-Methylcyclobutyl)methanol has been used as a model compound in the study of biochemical and physiological processes, such as the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of (3-Methylcyclobutyl)methanol is not yet fully understood. However, it is believed to interact with enzymes and other proteins in the cell, resulting in the regulation of various biochemical and physiological processes. It is thought to bind to proteins, which then results in the activation or inhibition of certain enzymes. Additionally, it is thought to affect the activity of certain receptors, such as the G-protein-coupled receptors, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Methylcyclobutyl)methanol are not yet fully understood. However, it has been shown to have an effect on various biochemical and physiological processes. For example, it has been shown to have an effect on the synthesis of certain proteins and enzymes, as well as the activity of certain receptors. Additionally, it has been shown to affect the activity of certain enzymes involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
The use of (3-Methylcyclobutyl)methanol in lab experiments provides numerous advantages. It is a relatively simple compound to synthesize and is readily available in the market. Additionally, it is a versatile compound that can be used in a variety of experiments, ranging from organic synthesis to biochemical and physiological studies. However, it is important to note that (3-Methylcyclobutyl)methanol is a highly reactive compound and should be handled with care. Additionally, it is important to consider the potential toxicity of (3-Methylcyclobutyl)methanol when using it in laboratory experiments.
Future Directions
The potential applications of (3-Methylcyclobutyl)methanol are vast and the possibilities for future research are numerous. One potential direction for future research is the development of new synthesis methods for (3-Methylcyclobutyl)methanol. Additionally, further research could be done to better understand the biochemical and physiological effects of (3-Methylcyclobutyl)methanol and its potential applications in the treatment of various diseases. Additionally, further research could be done to better understand the mechanism of action of (3-Methylcyclobutyl)methanol and its potential as a therapeutic agent. Finally, further research could be done to explore the potential of (3-Methylcyclobutyl)methanol as a tool for drug discovery and development.
properties
IUPAC Name |
(3-methylcyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-2-6(3-5)4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSAXXNQWPLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310562 | |
| Record name | 3-Methylcyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylcyclobutyl)methanol | |
CAS RN |
24070-81-3 | |
| Record name | 3-Methylcyclobutanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)
![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)
![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)
![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118577.png)



![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)
